Cas no 862793-12-2 (4-(benzenesulfonyl)-2-(furan-2-yl)-5-(pyrrolidin-1-yl)-1,3-oxazole)
4-(benzenesulfonyl)-2-(furan-2-yl)-5-(pyrrolidin-1-yl)-1,3-oxazole Chemical and Physical Properties
Names and Identifiers
-
- 4-(benzenesulfonyl)-2-(furan-2-yl)-5-(pyrrolidin-1-yl)-1,3-oxazole
- 862793-12-2
- 4-(benzenesulfonyl)-2-(furan-2-yl)-5-pyrrolidin-1-yl-1,3-oxazole
- 2-(2-furyl)-4-(phenylsulfonyl)-5-pyrrolidinyl-1,3-oxazole
- F1790-0004
- AKOS002326163
- 2-(furan-2-yl)-4-(phenylsulfonyl)-5-(pyrrolidin-1-yl)oxazole
-
- Inchi: 1S/C17H16N2O4S/c20-24(21,13-7-2-1-3-8-13)16-17(19-10-4-5-11-19)23-15(18-16)14-9-6-12-22-14/h1-3,6-9,12H,4-5,10-11H2
- InChI Key: RCMJXDKJFMVLIL-UHFFFAOYSA-N
- SMILES: S(C1C=CC=CC=1)(C1=C(N2CCCC2)OC(C2=CC=CO2)=N1)(=O)=O
Computed Properties
- Exact Mass: 344.08307817g/mol
- Monoisotopic Mass: 344.08307817g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 24
- Rotatable Bond Count: 4
- Complexity: 523
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.2
- Topological Polar Surface Area: 84.9Ų
4-(benzenesulfonyl)-2-(furan-2-yl)-5-(pyrrolidin-1-yl)-1,3-oxazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F1790-0004-2μmol |
4-(benzenesulfonyl)-2-(furan-2-yl)-5-(pyrrolidin-1-yl)-1,3-oxazole |
862793-12-2 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
| Life Chemicals | F1790-0004-5μmol |
4-(benzenesulfonyl)-2-(furan-2-yl)-5-(pyrrolidin-1-yl)-1,3-oxazole |
862793-12-2 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
| Life Chemicals | F1790-0004-10μmol |
4-(benzenesulfonyl)-2-(furan-2-yl)-5-(pyrrolidin-1-yl)-1,3-oxazole |
862793-12-2 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
| Life Chemicals | F1790-0004-20μmol |
4-(benzenesulfonyl)-2-(furan-2-yl)-5-(pyrrolidin-1-yl)-1,3-oxazole |
862793-12-2 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
| Life Chemicals | F1790-0004-1mg |
4-(benzenesulfonyl)-2-(furan-2-yl)-5-(pyrrolidin-1-yl)-1,3-oxazole |
862793-12-2 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
| Life Chemicals | F1790-0004-2mg |
4-(benzenesulfonyl)-2-(furan-2-yl)-5-(pyrrolidin-1-yl)-1,3-oxazole |
862793-12-2 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
| Life Chemicals | F1790-0004-3mg |
4-(benzenesulfonyl)-2-(furan-2-yl)-5-(pyrrolidin-1-yl)-1,3-oxazole |
862793-12-2 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
| Life Chemicals | F1790-0004-4mg |
4-(benzenesulfonyl)-2-(furan-2-yl)-5-(pyrrolidin-1-yl)-1,3-oxazole |
862793-12-2 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
| Life Chemicals | F1790-0004-5mg |
4-(benzenesulfonyl)-2-(furan-2-yl)-5-(pyrrolidin-1-yl)-1,3-oxazole |
862793-12-2 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
| Life Chemicals | F1790-0004-10mg |
4-(benzenesulfonyl)-2-(furan-2-yl)-5-(pyrrolidin-1-yl)-1,3-oxazole |
862793-12-2 | 90%+ | 10mg |
$79.0 | 2023-05-17 |
4-(benzenesulfonyl)-2-(furan-2-yl)-5-(pyrrolidin-1-yl)-1,3-oxazole Related Literature
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
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Veluru Jagadeesh babu,Sesha Vempati RSC Adv., 2015,5, 66367-66375
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Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
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Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
Additional information on 4-(benzenesulfonyl)-2-(furan-2-yl)-5-(pyrrolidin-1-yl)-1,3-oxazole
Comprehensive Overview of 4-(Benzenesulfonyl)-2-(furan-2-yl)-5-(pyrrolidin-1-yl)-1,3-oxazole (CAS No. 862793-12-2)
4-(Benzenesulfonyl)-2-(furan-2-yl)-5-(pyrrolidin-1-yl)-1,3-oxazole (CAS No. 862793-12-2) is a structurally complex heterocyclic compound that has garnered significant attention in pharmaceutical and materials science research. This oxazole derivative features a unique combination of benzenesulfonyl, furan-2-yl, and pyrrolidin-1-yl substituents, making it a valuable scaffold for drug discovery and functional material development. Researchers are particularly interested in its potential as a kinase inhibitor and its applications in organic electronics.
The molecular structure of 4-(benzenesulfonyl)-2-(furan-2-yl)-5-(pyrrolidin-1-yl)-1,3-oxazole combines multiple pharmacophores that are known to interact with biological targets. The oxazole core serves as a privileged structure in medicinal chemistry, while the furan ring and pyrrolidine moiety contribute to its three-dimensional shape and binding properties. Current studies focus on its potential as a selective enzyme modulator, particularly in the context of neurodegenerative disease research, which remains a hot topic in 2024 pharmaceutical development.
From a synthetic chemistry perspective, CAS 862793-12-2 represents an interesting challenge due to its multiple functional groups. The benzenesulfonyl group provides electron-withdrawing characteristics, while the furan-2-yl substituent introduces aromaticity and potential for π-π stacking interactions. These features make the compound relevant to current research trends in catalyzed cross-coupling reactions and green chemistry approaches to heterocycle synthesis.
In material science applications, the 4-(benzenesulfonyl)-2-(furan-2-yl)-5-(pyrrolidin-1-yl)-1,3-oxazole structure shows promise for organic semiconductor development. The conjugated system formed by the oxazole, furan, and phenyl components suggests potential charge transport properties, aligning with the growing demand for flexible electronic materials. Researchers are investigating its thin-film formation characteristics and possible applications in OLED technology and organic photovoltaics.
The pharmacological potential of 862793-12-2 is being explored in several therapeutic areas. Its structural similarity to known protein kinase inhibitors makes it a candidate for cancer research, while the pyrrolidine moiety suggests possible central nervous system activity. Recent publications have examined its interactions with G-protein coupled receptors (GPCRs), a major focus of current drug discovery efforts. The compound's drug-likeness properties, including calculated logP and polar surface area, indicate favorable characteristics for further development.
Analytical characterization of 4-(benzenesulfonyl)-2-(furan-2-yl)-5-(pyrrolidin-1-yl)-1,3-oxazole typically involves advanced techniques such as LC-MS, NMR spectroscopy, and X-ray crystallography. The compound's stability under various conditions is an active area of investigation, particularly regarding its photostability and thermal degradation profile. These studies are crucial for both pharmaceutical formulation and materials science applications.
In the context of computational chemistry and AI-assisted drug design, CAS 862793-12-2 serves as an interesting case study for molecular docking simulations and QSAR modeling. The compound's diverse functional groups provide multiple points for interaction with biological targets, making it valuable for machine learning approaches to predict bioactivity. This aligns with current trends in digital chemistry and high-throughput virtual screening methodologies.
The commercial availability of 4-(benzenesulfonyl)-2-(furan-2-yl)-5-(pyrrolidin-1-yl)-1,3-oxazole from specialty chemical suppliers has facilitated its investigation across multiple disciplines. Current market analysis indicates growing demand for such multifunctional heterocycles in both academic and industrial research settings. The compound's price and purity specifications vary depending on intended application, with pharmaceutical grade material commanding premium pricing.
Environmental and safety considerations for 862793-12-2 follow standard laboratory protocols for handling organic compounds. While not classified as hazardous under current regulations, proper personal protective equipment (PPE) is recommended during manipulation. The compound's ecotoxicological profile and biodegradability are subjects of ongoing investigation as part of broader green chemistry initiatives in chemical research.
Future research directions for 4-(benzenesulfonyl)-2-(furan-2-yl)-5-(pyrrolidin-1-yl)-1,3-oxazole include exploration of its structure-activity relationships through systematic derivatization, investigation of its polymorphic forms for materials applications, and development of more efficient synthetic routes. The compound's versatility ensures it will remain relevant to multiple scientific disciplines in the coming years, particularly as interest grows in multi-target drug design and functional organic materials.
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